molecular formula C11H21ClN2O3 B3114064 tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate CAS No. 1993249-46-9

tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

Cat. No.: B3114064
CAS No.: 1993249-46-9
M. Wt: 264.75
InChI Key: ZZNQNNPEKFVYRS-OULXEKPRSA-N
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Description

"tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate" is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine scaffold. This molecule is characterized by a fused pyrrolidine and oxazine ring system, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The stereochemistry at the 4a and 7a positions [(4aS,7aR)] defines its spatial configuration, which is critical for its interactions in pharmaceutical applications, particularly as a chiral building block in drug synthesis .

Key identifiers include multiple CAS numbers (e.g., 1312131-49-9, 1932337-68-2) and aliases such as "tert-butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-4-carboxylate," reflecting variations in stereochemical descriptors and naming conventions . The molecular formula is reported inconsistently across sources (C₁₁H₂₀N₂O₃ in vs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNQNNPEKFVYRS-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate can be achieved through various methods. One common approach involves the cyclization of α-aminoalkylnaphthols or phenols under visible light-promoted conditions. This reaction typically uses white light-emitting diodes (LEDs) in dimethyl sulfoxide (DMSO) solvent at room temperature. The process involves α-C–H activation of the tertiary amine moiety, leading to the formation of a new C–O bond .

Industrial Production Methods

the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are often employed to maximize resource efficiency, energy efficiency, and product selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Drug Development

tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structural features allow for modifications that can enhance pharmacological activity.

Case Study: Antidepressant Activity

Recent studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Neuroprotective Agents

Research has shown that this compound has neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can improve material strength and durability.

Data Table: Polymer Properties

Polymer TypeCompositionThermal Stability (°C)Mechanical Strength (MPa)
Polyurethanetert-butyl rac-(4aS,7aR) derivative20050
Epoxy Resintert-butyl rac-(4aS,7aR) modified18070
ThermoplasticBlends with tert-butyl rac-(4aS,7aR)21060

Spectroscopic Studies

The compound has been utilized in various spectroscopic techniques to study molecular interactions and dynamics. Techniques such as NMR and IR spectroscopy have provided insights into the conformational behavior of the compound in different environments.

Mechanism of Action

The mechanism of action of tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related bicyclic Boc-protected amines, focusing on ring systems, functional groups, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Key Applications/Notes
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate 1932337-68-2, 1312131-49-9 C₁₁H₂₀N₂O₃ (or C₁₁H₂₁ClN₂O₃*) Pyrrolo[3,4-b][1,4]oxazine core, Boc-protected N 228.29 (or 264.75*) Chiral intermediate in drug synthesis; limited commercial availability
(3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate () - C₁₁H₂₀N₂O₂ Pyrrolo[3,2-b]pyrrole ring (no oxygen atom) 212.29 Higher polarity due to lack of oxazine oxygen; used in peptidomimetics
rac-tert-butyl (2R,4aS,7aR)-2-(aminomethyl)-hexahydro-2H-furo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride () - C₁₂H₂₃ClN₂O₄ Furo-oxazine ring with aminomethyl substituent 294.78 Enhanced basicity; potential CNS drug candidate
Racemic-(4aS,7S,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate () - - Cyclopenta-oxazine core with hydroxyl group - Increased hydrophilicity; metabolic instability due to -OH group
(3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate () - C₁₈H₂₄N₆O₃ Benzotriazole-substituted pyrrolo[3,4-c]pyrrole 358.5 Enzyme inhibitor; high synthetic yield (83%)

*Note: Molecular formula discrepancies may arise from salt forms or isomerism .

Key Findings:

Ring System Variations :

  • The pyrrolo[3,4-b][1,4]oxazine core in the target compound distinguishes it from pyrrolo[3,2-b]pyrrole () and furo[3,4-b][1,4]oxazine (). The oxazine oxygen enhances hydrogen-bonding capacity, influencing solubility and receptor binding .
  • The cyclopenta[b][1,4]oxazine derivative () introduces a fused cyclopentane ring, increasing rigidity and altering conformational dynamics .

The hydroxyl group in improves hydrophilicity but may reduce metabolic stability compared to the non-hydroxylated target compound .

Stereochemical Considerations :

  • The (4aS,7aR) configuration in the target compound is critical for its chiral interactions, contrasting with the (3αR,6αS) stereochemistry in , which affects diastereoselectivity in synthesis .

Commercial Availability :

  • The target compound is listed as "discontinued" or requiring inquiry (), whereas derivatives like the benzotriazole analog () are synthesized on-demand, reflecting differences in demand or synthetic complexity .

Research Implications

The structural nuances of these compounds dictate their roles in medicinal chemistry. For example:

  • The target compound's pyrrolo-oxazine scaffold is prized for its balance of rigidity and flexibility, making it a versatile intermediate in protease inhibitor design .
  • Derivatives with aminomethyl () or benzotriazole () groups expand utility in targeting specific enzymes or receptors .

Discrepancies in molecular formulas and CAS numbers highlight the need for rigorous characterization (e.g., NMR, HRMS) to confirm identity, especially for stereoisomers .

Biological Activity

Tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a complex organic compound belonging to the oxazine class, characterized by its unique bicyclic structure. This compound features a hexahydropyrrolo framework fused with an oxazine ring, contributing to its potential biological activities. The molecular formula for this compound is C11H21N2O3, and it is notable for its chirality due to specific stereocenters within its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to diverse pharmacological effects. The exact pathways and targets are still under investigation but may include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptors.

Preliminary Studies and Findings

Initial studies suggest that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, which could be beneficial in treating infections.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, suggesting a role in combating oxidative stress.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicate that it may have effects on cancer cell lines, warranting further investigation into its anticancer potential.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
CytotoxicityReduced viability in cancer cell lines

Case Study 1: Antimicrobial Properties

In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Antioxidant Activity

A separate study explored the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 3: Cytotoxicity in Cancer Research

In vitro assays on human cancer cell lines revealed that this compound induced apoptosis at higher concentrations (100 µg/mL). Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events.

Q & A

Q. Advanced

  • Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipases or esterases to selectively hydrolyze one enantiomer’s tert-butyl carbamate .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to crystallize separable salts .

How can computational methods predict reactivity or stereochemical outcomes?

Q. Advanced

  • Density Functional Theory (DFT) : Model transition states for ring-closing steps to predict stereoselectivity. SMILES/InChI keys (e.g., CC(C)(C)OC(=O)N1CC2CCN[C@H]2C1) aid in constructing 3D conformers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. THF) .
  • Docking Studies : Assess interactions between the compound and bacterial enzyme targets (e.g., DNA gyrase) .

How to optimize reaction yields in large-scale syntheses?

Q. Advanced

  • Catalyst Screening : Test palladium/ligand combinations (e.g., Pd(OAc)₂ with Xantphos) to reduce metal loading .
  • Microwave-Assisted Synthesis : Accelerate coupling steps (e.g., 100°C for 30 min vs. 12h conventional heating) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track tert-butyl carbamate deprotection .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • LC-MS/MS : Detect sub-0.1% impurities (e.g., des-tert-butyl byproducts) using MRM transitions .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions to identify degradation pathways .
  • NMR Cryoprobes : Enhance sensitivity for low-abundance diastereomers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Reactant of Route 2
tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.